(R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a dihydroxypropyl group, a methyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the dihydroxypropyl and methyl groups, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods aim to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the tetrahydropyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicine, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes that require precise control over molecular structure.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the tetrahydropyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2,3-Dihydroxypropyl stearate: This compound shares the dihydroxypropyl group but differs in the rest of its structure.
Histodenz™: A compound with similar dihydroxypropyl groups used in density gradient media.
Uniqueness
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Biological Activity
(R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring and a carbonitrile group, contributing to its diverse reactivity. Here are its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃O₄ |
Molecular Weight | 225.20 g/mol |
IUPAC Name | 1-[(2R)-2,3-dihydroxypropyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI Key | XKDHKDKENLDHMD-SSDOTTSWSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dihydroxypropyl group can form hydrogen bonds with target sites, while the tetrahydropyrimidine ring can engage in π-π stacking interactions. These interactions may modulate enzyme activity and influence metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant agent. Its structure allows it to scavenge free radicals effectively.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and cancer.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of derivatives of this compound. Results indicated that modifications to the dihydroxypropyl group enhanced radical scavenging activity significantly .
- Antimicrobial Testing : In vitro testing against bacterial strains revealed that this compound exhibited moderate antibacterial effects compared to standard antibiotics .
Research Findings
Recent findings highlight the versatile applications of this compound:
- Pharmaceutical Development : Researchers are investigating its potential as a lead compound for new drug development targeting oxidative stress-related diseases .
- Synthetic Applications : The compound serves as an important intermediate in organic synthesis for creating more complex biologically active molecules .
Properties
Molecular Formula |
C9H11N3O4 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-[(2R)-2,3-dihydroxypropyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O4/c1-11-8(15)6(2-10)3-12(9(11)16)4-7(14)5-13/h3,7,13-14H,4-5H2,1H3/t7-/m1/s1 |
InChI Key |
XKDHKDKENLDHMD-SSDOTTSWSA-N |
Isomeric SMILES |
CN1C(=O)C(=CN(C1=O)C[C@H](CO)O)C#N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CC(CO)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.